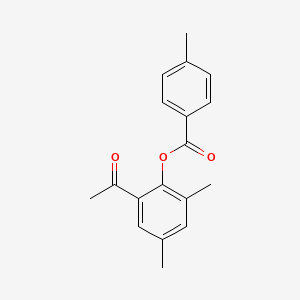
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate typically involves the esterification of 2-acetyl-4,6-dimethylphenol with 4-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4,6-dimethylphenyl 4-methylbenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4,6-dimethylphenyl 4-methylbenzoate.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes such as inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetyl-4-methylphenyl 4-methylbenzoate
- 2-Acetyl-4,6-dimethylphenyl benzoate
- 2-Acetyl-4,6-dimethylphenyl 3-methylbenzoate
Uniqueness
2-Acetyl-4,6-dimethylphenyl 4-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the phenyl ring, which enhances its chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
88952-23-2 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
(2-acetyl-4,6-dimethylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-5-7-15(8-6-11)18(20)21-17-13(3)9-12(2)10-16(17)14(4)19/h5-10H,1-4H3 |
Clé InChI |
LPVJIUXGVUYOKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)


![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
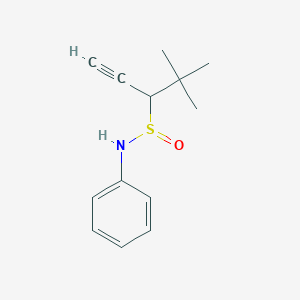
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
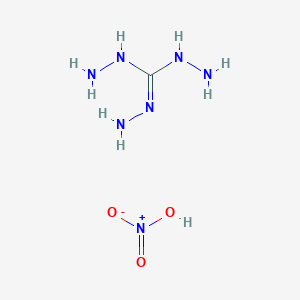

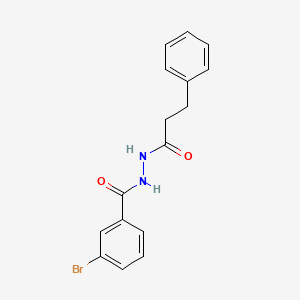
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
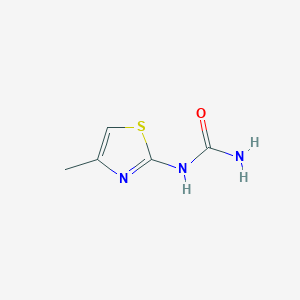

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
